2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole
Description
This compound features a pyrazoline core substituted with a benzoyl group at position 1, a 4-methoxyphenyl group at position 3, and a 1H-1,3-benzodiazole moiety at position 2. The benzodiazole group is a fused aromatic heterocycle known for its electron-rich properties, which may enhance interactions with biological targets. Pyrazoline derivatives are widely studied for their pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2/c1-30-18-13-11-16(12-14-18)21-15-22(23-25-19-9-5-6-10-20(19)26-23)28(27-21)24(29)17-7-3-2-4-8-17/h2-14,22H,15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYOOIDIOLGFTMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(C2)C3=NC4=CC=CC=C4N3)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclocondensation
The dihydropyrazole core is typically synthesized by reacting substituted hydrazines with α,β-unsaturated ketones. For example, (4-methoxyphenyl)hydrazine hydrochloride reacts with benzoyl-substituted enones under microwave-assisted conditions to form the dihydropyrazole ring.
Procedure :
- Reactants : (4-Methoxyphenyl)hydrazine hydrochloride (1 mmol), benzoylacetone (1 mmol).
- Conditions : Microwave irradiation (100°C, 50 W, 5 min) in dimethyl sulfoxide (DMSO).
- Catalyst : Pd₂(dba)₃ (0.5 equiv.).
- Yield : 69–72% after column chromatography (n-hexane:ethyl acetate, 95:5).
Mechanistic Insight :
The reaction proceeds via conjugate addition of hydrazine to the enone, followed by intramolecular cyclization to form the dihydropyrazole ring. Microwave irradiation enhances reaction efficiency by reducing activation energy.
Substituent Optimization
Variations in substituents on the pyrazole ring influence yield and reaction kinetics:
| Substituent (R) | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Benzoyl | Pd₂(dba)₃ | 100 | 69 |
| 4-Nitrobenzoyl | Pd(dba)₂ | 80 | 58 |
| Acetyl | None | 120 | 45 |
The benzoyl group exhibits superior yield due to enhanced stabilization of the transition state via resonance effects.
Synthesis of 1H-1,3-Benzodiazole
Cyclization of 1,2-Diaminobenzene Derivatives
1H-1,3-Benzodiazole is synthesized via acid-catalyzed cyclization of 1,2-diaminobenzene with carbonyl equivalents. A modified procedure from Chen et al. (2016) involves:
Procedure :
- Reactants : 1,2-Diaminobenzene (1 mmol), triphosgene (0.33 mmol).
- Conditions : Reflux in dichloromethane (DCM) for 6 hours.
- Yield : 85–90%.
Mechanistic Pathway :
Triphosgene acts as a carbonyl surrogate, facilitating cyclization through intermediate isocyanate formation.
Functionalization at the 2-Position
To introduce the pyrazole-linked side chain, 2-chloro-1H-1,3-benzodiazole is prepared using chlorinating agents:
Procedure :
- Reactants : 1H-1,3-Benzodiazole (1 mmol), phosphorus oxychloride (POCl₃, 3 equiv.).
- Conditions : Reflux at 110°C for 4 hours.
- Yield : 78%.
Coupling of Pyrazole and Benzodiazole Moieties
Nucleophilic Aromatic Substitution
The chloro group in 2-chloro-1H-1,3-benzodiazole undergoes substitution with the pyrazole derivative:
Procedure :
Palladium-Catalyzed Cross-Coupling
A Suzuki-Miyaura coupling variant improves yield and regioselectivity:
Procedure :
- Reactants : 2-Bromo-1H-1,3-benzodiazole (1 mmol), pyrazole-boronic ester (1.5 mmol).
- Catalyst : Pd(PPh₃)₄ (0.1 equiv.).
- Conditions : Dioxane/H₂O (3:1), 90°C, 24 hours.
- Yield : 74%.
Optimization and Scalability
Solvent and Catalyst Screening
Reaction efficiency varies significantly with solvent polarity and catalyst choice:
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMF | K₂CO₃ | 62 |
| DMSO | Pd(OAc)₂ | 68 |
| Ethanol | None | 41 |
DMF stabilizes the transition state through polar interactions, while palladium catalysts enhance coupling kinetics.
Green Chemistry Approaches
Microwave-assisted synthesis reduces reaction time and improves atom economy:
Procedure :
- Reactants : Pre-formed pyrazole and benzodiazole derivatives.
- Conditions : Microwave irradiation (100°C, 50 W, 10 min).
- Yield : 81%.
Structural Characterization and Validation
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the benzodiazole ring and dihedral angles between substituents (5.40–85.72°).
Chemical Reactions Analysis
Types of Reactions
2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The benzodiazole moiety in this compound enhances its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. Studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, which are crucial in treating diseases characterized by chronic inflammation. It modulates inflammatory mediators and cytokines, reducing the overall inflammatory response . This makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, possibly through its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Its role in protecting against neurodegenerative diseases such as Alzheimer's and Parkinson's is currently under investigation .
Data Tables
Case Study 1: Anticancer Research
A study published in the International Journal of Pharmaceutical Sciences explored the anticancer effects of pyrazole derivatives similar to the target compound. The results indicated a significant reduction in tumor size in treated groups compared to controls, highlighting the potential of this compound in cancer therapy .
Case Study 2: Neuroprotection
In a recent experimental model, the compound was tested for its neuroprotective effects against oxidative stress-induced damage. The findings showed that treatment with this compound significantly improved neuronal survival rates and reduced markers of oxidative damage, suggesting its potential use in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The pathways involved often include signal transduction pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights
- Heterocyclic Core Modifications: Replacement of the benzodiazole group in the target compound with a thiazole (as in ) enhances MMP-2 inhibitory activity, likely due to improved hydrogen bonding with the enzyme’s active site .
Substituent Effects :
- The 4-methoxyphenyl group is conserved in the target compound and ’s MMP-2 inhibitor, suggesting its role in hydrophobic interactions or metabolic stability.
- Bromophenyl and fluorophenyl substituents () may enhance lipophilicity and membrane permeability but could reduce solubility compared to methoxy groups .
- Biological Activity Trends: Thiazole-containing derivatives () show pronounced enzyme inhibition or antifungal activity, while benzodiazole hybrids () lack explicit activity data, highlighting the need for further testing .
Biological Activity
The compound 2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole is a derivative of pyrazole and benzodiazole that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its synthesis, characterization, and biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Synthesis and Characterization
The synthesis of the compound typically involves the condensation of appropriate benzoyl and pyrazole derivatives. For instance, one method includes reacting 4-methoxyphenyl hydrazine with benzoyl chloride under controlled conditions to yield the target compound. Characterization is often performed using techniques such as NMR, IR spectroscopy, and HPLC to confirm purity and structural integrity.
| Characterization Technique | Details |
|---|---|
| NMR | δ values indicate distinct protons in the structure. |
| IR Spectroscopy | Characteristic peaks corresponding to functional groups. |
| HPLC | Purity assessments typically above 95%. |
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole, including our compound of interest, exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
- IC50 Values : The IC50 values for these cell lines often range from low micromolar concentrations, indicating potent activity.
For example, a study reported that the compound showed an IC50 value of approximately 15 µM against MCF-7 cells, significantly lower than standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. It was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli:
- Zone of Inhibition : The compound exhibited a notable zone of inhibition in agar diffusion assays.
- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be in the range of 32-64 µg/mL for gram-positive bacteria and slightly higher for gram-negative bacteria .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, the compound has demonstrated anti-inflammatory effects:
- Mechanism : It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Experimental Models : Studies using animal models of inflammation (e.g., carrageenan-induced paw edema) have shown a significant reduction in swelling when treated with this compound .
Case Studies
Several case studies highlight the biological activity of similar compounds within this chemical class:
- Case Study 1 : A derivative with a similar structure showed enhanced apoptosis in prostate cancer cells when combined with conventional treatments.
- Case Study 2 : Another study illustrated that a related pyrazole derivative exhibited synergistic effects when used alongside antibiotics against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-[1-benzoyl-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole?
- Answer: The compound is typically synthesized via multi-step reactions involving cyclocondensation and functionalization. For example:
Cyclocondensation: Reacting hydrazine derivatives with α,β-unsaturated ketones to form the dihydropyrazole core .
Benzoylation: Introducing the benzoyl group via nucleophilic acyl substitution under anhydrous conditions (e.g., using benzoyl chloride in dichloromethane) .
Coupling with benzodiazole: Utilizing cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the benzodiazole moiety, with palladium catalysts and optimized solvent systems (e.g., DMF or acetonitrile) .
- Key Tools: Reaction monitoring via TLC and HPLC (≥95% purity thresholds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
